2-(Naphthalen-1-yl)benzaldehyde
Overview
Description
2-(Naphthalen-1-yl)benzaldehyde is an organic compound with the molecular formula C17H12O. It is a yellow crystalline solid with a strong odor and is commonly used in the synthesis of various organic compounds.
Scientific Research Applications
2-(Naphthalen-1-yl)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and in the study of reaction mechanisms.
Biology: The compound is used in the development of fluorescent probes and sensors for biological imaging.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of dyes, pigments, and other fine chemicals.
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Naphthalen-1-yl)benzaldehyde typically involves the reaction of naphthalene with benzaldehyde under specific conditions. One common method is the Friedel-Crafts acylation, where naphthalene reacts with benzaldehyde in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: 2-(Naphthalen-1-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, H2SO4
Reduction: NaBH4, LiAlH4
Substitution: HNO3 (nitration), H2SO4 (sulfonation), Br2 (bromination)
Major Products Formed:
Oxidation: 2-(Naphthalen-1-yl)benzoic acid
Reduction: 2-(Naphthalen-1-yl)benzyl alcohol
Substitution: Various substituted derivatives depending on the substituent introduced.
Mechanism of Action
The mechanism of action of 2-(Naphthalen-1-yl)benzaldehyde involves its interaction with various molecular targets and pathways. For instance, in biological systems, it may interact with enzymes and proteins, altering their activity and leading to specific biological effects . The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, influencing its reactivity and binding affinity .
Comparison with Similar Compounds
Benzaldehyde: A simpler aldehyde with a single benzene ring.
Naphthalene: A polycyclic aromatic hydrocarbon without the aldehyde group.
2-Naphthol: A naphthalene derivative with a hydroxyl group instead of an aldehyde.
Uniqueness: 2-(Naphthalen-1-yl)benzaldehyde is unique due to the presence of both a naphthalene ring and an aldehyde group, which imparts distinct chemical properties and reactivity. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
2-naphthalen-1-ylbenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12O/c18-12-14-7-2-4-10-16(14)17-11-5-8-13-6-1-3-9-15(13)17/h1-12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STJQFERWDGKJOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CC=CC=C3C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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